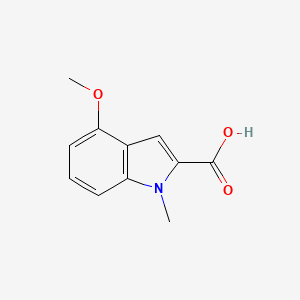

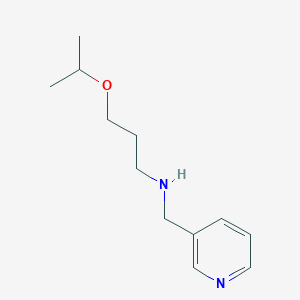

(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-fluoro-benzyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-fluoro-benzyl)-amine, also known as EFMFBA, is a novel compound that has been gaining popularity in recent years due to its potential uses in scientific research. This compound has been studied for its ability to act as an agonist of the 5-HT2A receptor, an important component of the serotonin system, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Pyrrole and Pyrrole Derivatives

Pyrrole derivatives, which include pyrrolidines, are fundamental structural units for significant biological molecules like heme and chlorophyll. They are prepared through condensation reactions of amines with carbonyl-containing compounds. Their applications span from forming electrically conducting polypyrroles to being intermediates, wetting agents, and solvents in various industries. Pyrrolidinones, for instance, are prepared by reacting butyrolactone with amines, and are used extensively due to their low toxicity (Anderson & Liu, 2000).

Synthesis of Functionalized 2-Pyrrolidinones

Functionalized 2-pyrrolidinones have been synthesized using domino reactions involving ethyl glyoxylate, acetylenedicarboxylate, and arylamines. The process is efficient and demonstrates high regioselectivity, suggesting potential for producing specific pyrrolidinone derivatives (Gao, Sun, & Yan, 2013).

Synthesis of trans-[Co(III)(bpb)(amine)2]X Complexes

In the synthesis of certain cobalt(III) complexes, pyrrolidine (a derivative of pyrrole) is used as an amine. The structure and characteristics of these complexes have implications in fields like coordination chemistry and potentially in catalysis and material science (Amirnasr, Schenk, & Meghdadi, 2002).

Synthesis of Fused 2-Benzazepine Derivatives

2-Pyrrolidin-1-ylmethyl benzaldehyde and similar compounds are used to synthesize fused 2-benzazepine derivatives. These transformations are based on the tert-amino effect, suggesting possible applications in creating complex organic compounds (Gorulya et al., 2011).

properties

IUPAC Name |

1-(1-ethylpyrrolidin-2-yl)-N-[(2-fluorophenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2/c1-2-17-9-5-7-13(17)11-16-10-12-6-3-4-8-14(12)15/h3-4,6,8,13,16H,2,5,7,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYOOSFYJWAKGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNCC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

![3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one](/img/structure/B1306476.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1306479.png)

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)